5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c14-12-4-3-11(19-12)13(18)15-6-9-5-10(8-1-2-8)17-7-16-9/h3-5,7-8H,1-2,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFJERWRIXBADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 6-cyclopropylpyrimidin-4-ylmethylamine under specific conditions to form the desired compound. The reaction typically requires the use of coupling agents and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is being investigated for its therapeutic potential, particularly as an antithrombotic agent due to its ability to inhibit Factor Xa.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. One of the primary targets is Factor Xa, an enzyme involved in the coagulation cascade. The compound inhibits Factor Xa by binding to its active site, preventing the conversion of prothrombin to thrombin, thereby exerting its antithrombotic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features of Selected Thiophene Carboxamide Derivatives
Mechanistic and Pharmacokinetic Insights
- Rivaroxaban: As a direct FXa inhibitor, rivaroxaban’s oxazolidinone and morpholinone groups enhance binding affinity to FXa’s S1 and S4 pockets, respectively. Its oral bioavailability (~80–100%) and once-daily dosing are attributed to these structural features .
- Segartoxaban: The sulfonamide and methylpiperazine groups may enable dual inhibition of FXa and thrombin, broadening its therapeutic scope compared to rivaroxaban. The pyrrolidinone moiety could improve solubility, addressing limitations of earlier analogs .
- Crystalline Form () : The methanesulfonate salt form of a triazin-substituted analog demonstrates superior stability under stress conditions (e.g., 40°C/75% humidity), highlighting the role of salt formation in optimizing drug formulations .
- The cyclopropyl ring’s lipophilicity could enhance blood-brain barrier penetration but may require formulation adjustments to mitigate solubility challenges.
Stability and Formulation Considerations
- Rivaroxaban’s commercial success relies on its stability in tablet and suspension forms, though humidity-sensitive formulations necessitate controlled packaging .
- The crystalline methanesulfonate analog () offers a blueprint for stabilizing hygroscopic compounds like the target molecule through salt formation .
- The target compound’s cyclopropylpyrimidin group may confer intrinsic stability against oxidative metabolism, a hypothesis supported by studies on cyclopropyl-containing drugs (e.g., cyclopropane fatty acids) .
Clinical and Developmental Status
- Rivaroxaban: Approved for venous thromboembolism and atrial fibrillation, with pediatric studies ongoing .
- Segartoxaban : Early-phase trials focus on its dual inhibitory profile, which may reduce bleeding risks associated with single-target anticoagulants .
- Target Compound : Preclinical development would require optimization of solubility and toxicity profiles, leveraging lessons from rivaroxaban’s development pathway .
Biological Activity
5-Chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 259.33 g/mol. Its structure consists of a thiophene ring substituted with a carboxamide group and a pyrimidine moiety, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3OS |
| Molecular Weight | 259.33 g/mol |
| CAS Number | 2189434-82-8 |
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Factor Xa : Similar compounds have demonstrated the ability to inhibit Factor Xa, a key enzyme in the coagulation cascade, potentially reducing thrombus formation and lowering the risk of thrombosis.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown significant inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anti-inflammatory Properties : Thiophene derivatives are recognized for their anti-inflammatory activities, which may also apply to this compound. The presence of thiophene may facilitate interactions with cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes .
Antimicrobial Activity
Recent studies have shown that this compound demonstrates moderate to potent antimicrobial activity. The following table summarizes some findings:
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Potent |
| Escherichia coli | 0.21 | Potent |
| Candida spp. | Varies | Moderate to potent |
Cytotoxicity Studies
In cytotoxicity assessments using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells, the compound exhibited promising results, suggesting potential for further development in cancer therapy .
Case Studies
- Antithrombotic Potential : A study evaluating similar thiophene derivatives indicated that they could effectively inhibit Factor Xa, suggesting that this compound may possess antithrombotic properties suitable for therapeutic use in cardiovascular diseases.
- Antimicrobial Efficacy : In a comparative study of various thiophene-based compounds, this compound was highlighted for its significant activity against clinical strains of bacteria, reinforcing its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrimidine core (6-cyclopropylpyrimidin-4-yl)methanamine via nucleophilic substitution or cyclization reactions.
- Step 2 : Coupling the pyrimidine intermediate with 5-chlorothiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dimethylformamide (DMF) under nitrogen .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and reaction time (12–24 hours) are critical for yield and purity. Monitoring via TLC and quenching with ice-water improves reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
- NMR : and NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; thiophene carbons at δ 120–140 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 338.06).
- IR : Amide C=O stretch (~1650 cm) and thiophene C-Cl (~650 cm) confirm functional groups .
- Validation : Cross-referencing with analogous compounds (e.g., pyrimidine-thiophene hybrids) ensures correct assignments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Core Modifications : Compare analogs with substituted pyrimidines (e.g., 6-methyl vs. 6-cyclopropyl) to assess steric/electronic effects on target binding .
- Biological Assays : Test against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays (IC) and cell-based viability assays (MTT). Include controls like erlotinib for baseline comparison .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses. Validate with mutagenesis studies if targets are known .
Q. How should researchers resolve contradictions in biological data, such as inconsistent IC50_{50}50 values across studies?
- Reproducibility Checks : Verify assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Metabolic Stability : Test for compound degradation in assay media (LC-MS monitoring) or cytochrome P450 interactions .
- Structural Confirmation : Re-characterize batches via XRD (if crystalline) to rule out polymorphic effects, as seen in pyrimidine derivatives .
Q. What strategies mitigate off-target effects in preclinical studies for this compound?
- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify unintended targets.
- Proteomics : Use affinity pull-down assays with biotinylated analogs to capture interacting proteins in cell lysates .
- In Vivo Models : Compare pharmacokinetic profiles (AUC, C) in rodents with tissue-specific toxicity markers (e.g., liver enzymes) .
Methodological Guidance
Q. How are computational models used to predict the physicochemical properties of this compound?
- LogP and Solubility : Employ QSPR tools like ACD/Labs or SwissADME. For example, predicted LogP ~2.5 suggests moderate membrane permeability .
- pKa Estimation : Use MarvinSketch to identify ionizable groups (amide NH: pKa ~10; pyrimidine N: pKa ~4.5) .
- Validation : Compare predictions with experimental HPLC retention times and shake-flask solubility tests .
Q. What experimental protocols are recommended for stability testing under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products with LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
